molecular formula C5H11Br2N B1602986 3-Bromopiperidine hydrobromide CAS No. 54288-72-1

3-Bromopiperidine hydrobromide

Cat. No. B1602986
CAS RN: 54288-72-1
M. Wt: 244.96 g/mol
InChI Key: BFEXEPRPMXJTEJ-UHFFFAOYSA-N
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Description

3-Bromopiperidine hydrobromide is a chemical compound with the empirical formula C5H11Br2N . It is commonly used as a reagent to introduce propylamine group to the molecular skeleton .


Molecular Structure Analysis

The molecular weight of 3-Bromopiperidine hydrobromide is 244.96 g/mol . The InChI key is BFEXEPRPMXJTEJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Bromopiperidine hydrobromide is a solid substance . It has a melting point of 275-285 °C .

Scientific Research Applications

Enantioselective Synthesis

3-Bromopiperidine hydrobromide has significant applications in the enantioselective synthesis of piperidines. This is demonstrated in the synthesis of a dopaminergic drug, Preclamol, where a bromocyclization process using amino-thiocarbamates as catalysts is employed. The process results in enantioenriched 2-substituted 3-bromopiperidines, which can be transformed into 3-substituted piperidines through a silver salt-mediated rearrangement (Zhou et al., 2013).

CO2 Capture

3-Bromopiperidine hydrobromide is also involved in the synthesis of task-specific ionic liquids that have shown efficacy in CO2 capture. These ionic liquids react reversibly with CO2, efficiently sequestering the gas as a carbamate salt, showcasing their potential in environmental applications (Bates et al., 2002).

Antitumor Agent Stability

In the field of oncology, studies have investigated the stability of the antitumor candidate 3-bromopyruvate, a derivative of 3-bromopiperidine hydrobromide. This research is crucial for understanding its mechanism of action against tumors and has implications for how it is administered and prepared (Glick et al., 2014).

Anti-Coccidial Drug Synthesis

Another application includes its use in the synthesis of Halofuginone hydrobromide, an effective drug against several species of Eimeria in poultry. This showcases its role in veterinary medicine and pharmaceutical synthesis (Zhang et al., 2017).

Polymerization Studies

3-Bromopiperidine hydrobromide has also been studied in polymerization. Research on the solution polymerization of bromomethylpyridine hydrobromides, including 3-bromopiperidine hydrobromide, has contributed to understanding the structural and kinetic aspects of poly(methylenepyridinium)s, which have potential applications in material science (Monmoton et al., 2008).

Safety And Hazards

3-Bromopiperidine hydrobromide is classified as having acute toxicity when ingested, can cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Future Directions

Piperidines, including 3-Bromopiperidine hydrobromide, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-bromopiperidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrN.BrH/c6-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEXEPRPMXJTEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624304
Record name 3-Bromopiperidine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromopiperidine hydrobromide

CAS RN

54288-72-1
Record name 3-Bromopiperidine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromopiperidine hydrobromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G BONDESSON, R DAHLBOM - Acta chemica Scandinavica, 1966 - actachemscand.org
… N-Methyl-3-bromopiperidine hydrobromide. N-Methyl-3-hydroxypiperidine … 3-bromopiperidine hydrobromide under the degradation conditions. N-Ethyl-3-bromopiperidine hydrobromide …
Number of citations: 1 actachemscand.org
GH WARNER - 1959 - search.proquest.com
… if—bromopiperidine hydrobromide (XVIII) or 1—me thy 1—3—ban*oyl— 3-bromopiperidine hydrobromide (XIX) to the corresponding axaspiroootane provided a reaotive intermediate …
Number of citations: 3 search.proquest.com

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